REACTION_CXSMILES
|
[CH2:1]([C:3]1(O)[CH2:6]O[CH:4]1[CH3:7])C.[CH2:9](Br)[CH:10]=[CH2:11].[OH-:13].[K+].Cl[CH2:16]Cl.[OH2:18]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:4]([C:3]1([CH2:1][O:18][CH2:9][CH:10]=[CH2:11])[CH2:6][O:13][CH2:16]1)[CH3:7] |f:2.3,6.7|
|
Name
|
3-ethyl-3-hydroxy-methyloxetane
|
Quantity
|
23.2 g
|
Type
|
reactant
|
Smiles
|
C(C)C1(C(OC1)C)O
|
Name
|
|
Quantity
|
48.4 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
aqueous solution
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a flask equipped with a stirrer
|
Type
|
WASH
|
Details
|
The resulting organic phase was washed with water twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
The filtrate was treated by the use of a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to remove the solvent in the filtrate
|
Type
|
DISTILLATION
|
Details
|
The residue was purified by vacuum distillation
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(COC1)COCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |